Silmitasertib sodium salt

kinase selectivity Gini coefficient off‑target profiling

Select Silmitasertib sodium salt (CX-4945) for translational rigor. As the only CK2 inhibitor with Phase 2 clinical data, it uniquely bridges preclinical findings to validated human PK/PD parameters. The sodium salt confers >16-fold aqueous solubility (16.67 mg/mL) versus the insoluble free acid, enabling co-solvent-free oral and IV dosing. Unlike close analogs (CX-5011, CX-5279) whose altered heteroatom scaffolds shift kinase selectivity (Gini 0.615 vs. 0.735–0.755), only CX-4945 ensures direct comparability to published clinical exposure-response relationships. Insist on the authentic sodium salt to avoid uncontrolled variables in your translational studies.

Molecular Formula C19H12ClN3NaO2
Molecular Weight 372.8 g/mol
Cat. No. B15603830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilmitasertib sodium salt
Molecular FormulaC19H12ClN3NaO2
Molecular Weight372.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);
InChIKeyUGTPYLAIISNQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silmitasertib Sodium Salt (CX-4945) – The Only CK2 Inhibitor Validated Through Phase 2 Clinical Trials


Silmitasertib sodium salt (CX-4945 sodium salt) is an orally bioavailable, ATP-competitive inhibitor of protein kinase CK2 with a Ki of 0.38 nM against recombinant human CK2α and an IC₅₀ of 1 nM in cell-free assays [1]. It stands as the most clinically advanced CK2 inhibitor, having completed Phase 1 safety and pharmacokinetic evaluation (NCT00891280) and entered Phase 2 trials in cholangiocarcinoma (NCT03904862) [2]. Multiple in-class compounds exist (CX‑5011, CX‑5279, SGC‑CK2‑2), but critical quantitative differences in kinase‑selectivity breadth, aqueous solubility, target engagement potency in cells, and clinical development stage make simple substitution inappropriate for rigorous translational research.

Why CX‑4945 Sodium Salt Cannot Be Replaced by CX‑5011, CX‑5279, or SGC‑CK2‑2 in Rigorous Experimental Workflows


CX‑4945 and its closest analogs (CX‑5011, CX‑5279) differ by a single heteroatom in the tricyclic scaffold—pyridine vs. pyrimidine—that alters hydrogen‑bonding capacity and dramatically reshapes the kinase‑selectivity landscape (Gini coefficients: 0.615 vs. 0.735–0.755) [1]. Moreover, the sodium salt form of CX‑4945 confers >16‑fold higher aqueous solubility relative to the free acid (16.67 mg/mL vs. insoluble), directly affecting formulation options and in‑vivo dosing feasibility . Substituting any analog therefore introduces uncontrolled variables in both the selectivity dimension and the physicochemical dimension, which can confound cellular and animal data and render results non‑translatable to the clinical literature that has been built exclusively around CX‑4945.

Quantitative Differentiation of Silmitasertib Sodium Salt Against Closest Analogs


Kinase‑Panel Selectivity: Gini Coefficient Comparison of CX‑4945 vs. CX‑5011 and CX‑5279

When profiled against panels of 102–235 kinases, CX‑4945 yields a Gini coefficient of 0.615, while the pyrimidine‑containing analogs CX‑5011 and CX‑5279 achieve Gini coefficients of 0.735 and 0.755, respectively [1]. In a separate orthogonal panel of 238 kinases, CX‑4945 inhibited only 7 kinases by >90% at a concentration 500‑fold above its CK2 IC₅₀ (0.5 μM) . Thus, although CX‑5011 and CX‑5279 are quantitatively more selective, CX‑4945 still belongs to the most selective CK2 inhibitor class ever described, with a selectivity window that is sufficient to avoid confounding off‑target activity in most cellular assays.

kinase selectivity Gini coefficient off‑target profiling

Aqueous Solubility: Sodium Salt (CX‑4945 Sodium) vs. Free Acid (CX‑4945) Enables Aqueous Formulation

The sodium salt of CX‑4945 exhibits an aqueous solubility of 16.67 mg/mL (44.84 mM) at 25 °C with sonication , whereas the free acid form is insoluble in water (<1 mg/mL) and requires DMSO for dissolution . This >16‑fold improvement in water solubility permits preparation of concentrated, co‑solvent‑free dosing solutions, eliminating DMSO‑induced vehicle artifacts in animal studies.

aqueous solubility formulation in‑vivo dosing

Cellular Target Engagement Potency: CX‑4945 vs. SGC‑CK2‑2 on Akt‑S129 and Cdc37‑S13 Phosphorylation

A direct head‑to‑head study in HeLa cells quantified inhibition of two well‑characterized CK2 substrates. For phospho‑Akt (Ser129), CX‑4945 exhibited an IC₅₀ of 0.7 μM, whereas SGC‑CK2‑2 required 2.2 μM (≈3.1‑fold difference). For phospho‑Cdc37 (Ser13), the IC₅₀ values were 3 μM for CX‑4945 and 9 μM for SGC‑CK2‑2 (≈3‑fold difference) [1]. This indicates that CX‑4945 achieves effective suppression of CK2‑dependent phosphorylation at substantially lower concentrations.

cellular target engagement phospho‑biomarker CK2 substrate inhibition

Clinical Development Stage: CX‑4945 (Phase 2) vs. Preclinical CK2 Inhibitors

CX‑4945 is the sole CK2 inhibitor that has progressed to Phase 2 clinical trials, with registration studies in cholangiocarcinoma (NCT03904862) and community‑acquired pneumonia/COVID‑19 [1]. By comparison, CX‑5011, CX‑5279, and SGC‑CK2‑2 remain in preclinical development, with no published human pharmacokinetic or safety data. The clinical database for CX‑4945 includes formal Phase 1 dose‑escalation results, establishing maximum‑tolerated dose, adverse‑event profile, and target‑engagement biomarkers in human tumor tissue.

clinical stage translational research safety database

Oral Bioavailability Advantage Over Earlier CK2 Inhibitors (TBB, DMAT, Quinalizarin)

Preclinical PK studies in mice, rats, and dogs confirm that CX‑4945 achieves satisfactory oral bioavailability and does not inhibit cytochrome P450 enzymes [1]. In contrast, earlier CK2 inhibitors such as TBB (4,5,6,7‑tetrabromobenzotriazole), DMAT (2‑dimethylamino‑4,5,6,7‑tetrabromo‑1H‑benzimidazole), and quinalizarin suffer from poor oral bioavailability due to limited solubility and rapid metabolism. Although no single published study has directly compared the oral PK of CX‑4945 with these older compounds, the consensus literature designates CX‑4945 as the first orally bioavailable CK2 inhibitor suitable for chronic in‑vivo dosing.

oral bioavailability pharmacokinetics CYP450

Evidence‑Backed Application Scenarios for Silmitasertib Sodium Salt


In‑vivo tumor xenograft studies requiring chronic oral dosing

The established oral bioavailability of CX‑4945, together with its aqueous‑soluble sodium salt form, enables once‑daily oral gavage in rodent models without organic co‑solvents. This contrasts with earlier CK2 inhibitors that require intraperitoneal injection or DMSO‑based vehicles, which can confound tumor growth readouts [1].

Cellular signaling studies requiring near‑complete CK2 substrate suppression at low micromolar concentrations

In HeLa cells, CX‑4945 achieves IC₅₀ values of 0.7–3 μM for key CK2 substrates (p‑Akt S129, p‑Cdc37 S13), approximately 3‑fold lower than SGC‑CK2‑2. This potency advantage permits full suppression of CK2 signaling at concentrations compatible with in‑vivo achievable plasma levels, minimizing off‑target kinase engagement [2].

Formulation development for intravenous or oral aqueous solutions

The sodium salt provides 16.67 mg/mL water solubility, allowing preparation of clear, co‑solvent‑free dosing solutions at therapeutically relevant concentrations. This directly supports intravenous pharmacokinetic studies and compliance with regulatory preferences for aqueous formulations in IND‑enabling toxicology programs .

Translational research bridging preclinical data to clinical trials

CX‑4945 is the only CK2 inhibitor with a Phase 2 clinical safety and efficacy dataset, providing validated human PK/PD parameters and biomarker assays. Preclinical studies that use CX‑4945 as the tool compound can therefore be directly contextualized with clinical exposure‑response relationships, accelerating the design of combination trials and biomarker‑driven clinical strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silmitasertib sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.